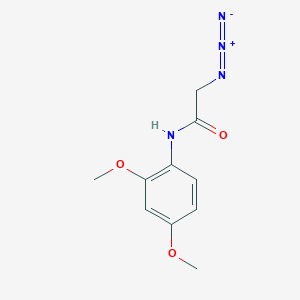
2-azido-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(2,4-dimethoxyphenyl)acetamide is a biochemical compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol . This compound is primarily used in proteomics research and is known for its azido functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.
準備方法
The synthesis of 2-azido-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
化学反応の分析
2-azido-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-azido-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-azido-N-(2,4-dimethoxyphenyl)acetamide involves its azido group, which can undergo various chemical transformations. In biological systems, the azido group can react with alkyne-containing molecules to form stable triazoles, facilitating the study of biomolecular interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-azido-N-(2,4-dimethoxyphenyl)acetamide can be compared with other azido compounds, such as:
2-azido-N-(3,4-dimethoxyphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
This compound: Another isomer with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in research and industry.
生物活性
2-Azido-N-(2,4-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group provides unique reactivity, making it a valuable precursor for various transformations that can lead to biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula for this compound is C11H14N4O4. The presence of the azide group (−N3) allows for click chemistry applications, particularly in labeling and modifying biomolecules without disrupting their natural functions.
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:
- Reduction of the Azide Group : This can yield amines, which may interact with specific biological targets such as enzymes or receptors.
- Cycloaddition Reactions : The azide can participate in cycloaddition reactions with alkynes, forming stable triazole linkages that are often utilized in drug development and bioorthogonal chemistry .
Anticancer Activity
Research indicates that derivatives of azido compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance cytotoxicity against specific cancer types .
Research Findings and Case Studies
Applications in Medicinal Chemistry
- Drug Development : The ability to form stable linkages through click chemistry makes this compound a candidate for drug conjugates.
- Bioorthogonal Chemistry : Its reactivity allows for selective labeling of biomolecules in live cells, facilitating studies on protein interactions and cellular processes .
- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds that may possess pharmacological properties .
特性
IUPAC Name |
2-azido-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVABHEWIXTXDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













